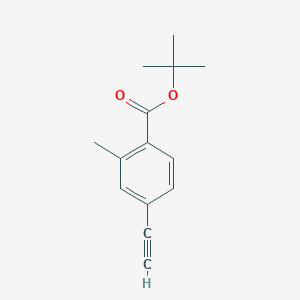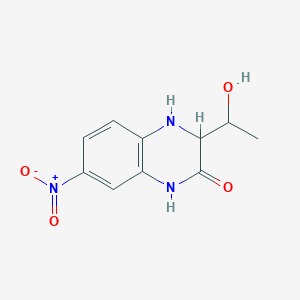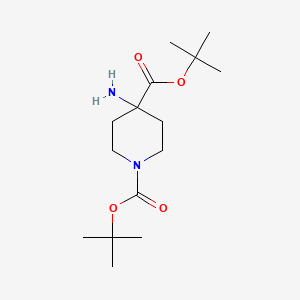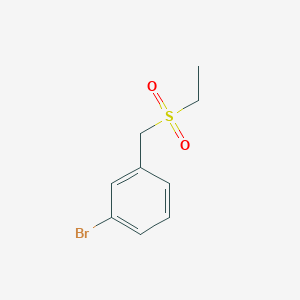
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is an organic compound that features a thiophene ring substituted with a hydroxymethylphenyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Hydroxymethylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-(hydroxymethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(5-(4-(Carboxyphenyl)thiophen-2-yl)ethanone.
Reduction: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanol.
Substitution: 1-(5-(4-(Nitrophenyl)thiophen-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Die Verbindung kann aufgrund ihrer strukturellen Ähnlichkeit mit bestimmten Biomolekülen zur Untersuchung von biologischen Wegen und Interaktionen verwendet werden.
Industrie: Anwendung bei der Entwicklung fortschrittlicher Materialien wie leitfähiger Polymere und organischer Halbleiter.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Die Hydroxymethylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während der Thiophenring an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren und zu verschiedenen biologischen Wirkungen führen.
Ähnliche Verbindungen:
1-(4-(Thiophen-2-yl)phenyl)ethanon: Fehlt die Hydroxymethylgruppe, was zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führt.
1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanon: Enthält eine Methoxygruppe anstelle einer Hydroxymethylgruppe, was sich auf ihre elektronischen Eigenschaften und Wechselwirkungen auswirkt.
Einzigartigkeit: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanon ist einzigartig aufgrund des Vorhandenseins der Hydroxymethylgruppe, die seine Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und die Teilnahme an bestimmten chemischen Reaktionen verstärkt. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinen vielfältigen Anwendungen in der wissenschaftlichen Forschung bei.
Wirkmechanismus
The mechanism of action of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Thiophen-2-yl)phenyl)ethanone: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone: Contains a methoxy group instead of a hydroxymethyl group, affecting its electronic properties and interactions.
Uniqueness: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which enhances its ability to form hydrogen bonds and participate in specific chemical reactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Eigenschaften
Molekularformel |
C13H12O2S |
|---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
1-[5-[4-(hydroxymethyl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2S/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 |
InChI-Schlüssel |
ZDUNIXJVPZKMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)



![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)

